molecular formula C19H24N4O3S B2695172 1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea CAS No. 1428352-55-9

1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

Cat. No.: B2695172
CAS No.: 1428352-55-9
M. Wt: 388.49
InChI Key: YEQCSBJEKHLVRG-UHFFFAOYSA-N
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Description

1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
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Scientific Research Applications

Degradation Studies

Research has shown that compounds similar to 1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea, such as imazosulfuron, undergo degradation in soil under both aerobic and anaerobic conditions, which is crucial for understanding their environmental fate (Morrica et al., 2001).

Corrosion Inhibition

Urea-derived Mannich bases, including similar compounds, have been investigated for their effectiveness as corrosion inhibitors on metal surfaces. These studies utilize various analytical methods to understand the inhibition efficiency and molecular interactions (Jeeva et al., 2015).

Molecular Structure and Function

Research on pyrid-2-yl ureas has explored their conformational isomers and interactions with molecules like cytosine, providing insights into molecular structure-function relationships (Chien et al., 2004).

Crystallography Studies

The study of crystal structures of similar compounds, such as azimsulfuron, contributes to the understanding of molecular configurations and interactions, which is essential for designing more effective compounds (Jeon et al., 2015).

Antimicrobial Activity

N-Substituted ureas, which are structurally related, have been synthesized and evaluated for their antimicrobial activities, highlighting the potential of these compounds in developing new antimicrobial agents (Reddy et al., 2003).

Supramolecular Chemistry

Research involving di-(m-pyridyl)-urea ligands has led to the development of metallo-supramolecular macrocycles. These studies are significant for understanding molecular self-assembly and designing new materials (Troff et al., 2012).

Properties

IUPAC Name

1-(2-methylphenyl)-3-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-15-5-2-3-7-18(15)22-19(24)21-13-16-8-11-23(12-9-16)27(25,26)17-6-4-10-20-14-17/h2-7,10,14,16H,8-9,11-13H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQCSBJEKHLVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.